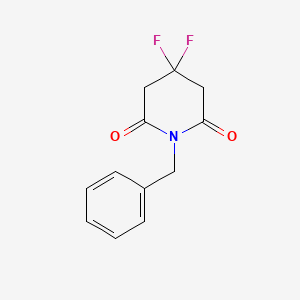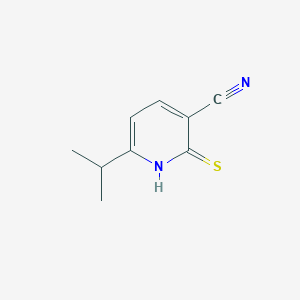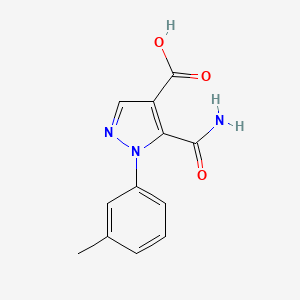
9-Methyl-8-phenyl-9H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-8-phenyl-9H-purin-6-amine: is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a methyl group at the 9th position and a phenyl group at the 8th position on the purine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-8-phenyl-9H-purin-6-amine typically involves multi-step organic reactions. One common method includes the alkylation of 8-phenyl-9H-purin-6-amine with methyl iodide under basic conditions. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the purine ring, potentially converting it into dihydropurine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the 6-amino group, where various electrophiles can replace the hydrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of 9-methyl-8-phenyl-9H-purin-6-carboxylic acid.
Reduction: Formation of 9-methyl-8-phenyl-1,2-dihydro-9H-purin-6-amine.
Substitution: Formation of various alkylated or acylated derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 9-Methyl-8-phenyl-9H-purin-6-amine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the interactions of purine derivatives with enzymes and receptors. It serves as a model compound to understand the binding mechanisms and activity of purine-based drugs.
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic effects. They may exhibit antiviral, anticancer, or anti-inflammatory properties, making them candidates for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of new polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of 9-Methyl-8-phenyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the derivative of the compound being studied.
Comparaison Avec Des Composés Similaires
9-Methyl-9H-purin-6-amine: Lacks the phenyl group at the 8th position.
8-Phenyl-9H-purin-6-amine: Lacks the methyl group at the 9th position.
9-Methyl-2,8-diphenyl-1H-purin-6-one: Contains an additional phenyl group and a ketone functional group.
Uniqueness: 9-Methyl-8-phenyl-9H-purin-6-amine is unique due to the specific positioning of the methyl and phenyl groups on the purine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
30720-73-1 |
|---|---|
Formule moléculaire |
C12H11N5 |
Poids moléculaire |
225.25 g/mol |
Nom IUPAC |
9-methyl-8-phenylpurin-6-amine |
InChI |
InChI=1S/C12H11N5/c1-17-11(8-5-3-2-4-6-8)16-9-10(13)14-7-15-12(9)17/h2-7H,1H3,(H2,13,14,15) |
Clé InChI |
AWQBXXOPENTNRG-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NC2=C(N=CN=C21)N)C3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-bromo-1-(phenylsulfonyl)-](/img/structure/B8781046.png)

![1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]INDOLINE](/img/structure/B8781062.png)


![2-[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]ethanol](/img/structure/B8781074.png)
![(3aR,6aR)-Ethyl 1-((R)-1-phenylethyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B8781075.png)





![(1-methyl-1H-imidazol-2-yl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B8781123.png)

